3-(4-methoxyphenyl)-1H-indazole
Overview
Description
3-(4-Methoxyphenyl)-1H-indazole: is a chemical compound belonging to the indazole family, characterized by the presence of a methoxy group attached to the phenyl ring. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The methoxyphenyl substitution at the third position of the indazole ring imparts unique chemical and biological properties to this compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 3-(4-methoxyphenyl)-1H-indazole is the signal transducer and activator of transcription 3 (STAT3) . STAT3 is a key mediator of various autoimmune diseases and has been implicated in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Mode of Action
This compound interacts with its target, STAT3, by inhibiting its activation . This inhibition results in a decrease in pro-inflammatory responses, thereby reducing inflammation and the symptoms of diseases like rheumatoid arthritis .
Biochemical Pathways
The compound affects the STAT3 signaling pathway . By inhibiting the activation of STAT3, it disrupts the downstream signaling in murine macrophages and human synoviocytes, cells that play a crucial role in the pathogenesis of rheumatoid arthritis .
Pharmacokinetics
Similar compounds have shown rapid metabolism and wide tissue distribution
Result of Action
The inhibition of STAT3 activation by this compound leads to a reduction in pro-inflammatory responses . This can result in the alleviation of symptoms in diseases characterized by chronic inflammation, such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxyphenylhydrazine and an appropriate ketone or aldehyde.
Cyclization Reaction: The key step involves the cyclization of the hydrazone intermediate formed from the condensation of 4-methoxyphenylhydrazine with the ketone or aldehyde. This cyclization is often facilitated by acidic or basic conditions.
Reaction Conditions: Commonly used conditions include refluxing in acetic acid or using a strong base like sodium ethoxide in ethanol.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: Reduction of the indazole ring can lead to dihydroindazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: 3-(4-Hydroxyphenyl)-1H-indazole.
Reduction: 3-(4-Methoxyphenyl)-1,2-dihydro-1H-indazole.
Substitution: 3-(4-Methoxyphenyl)-5-bromo-1H-indazole.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-1H-indazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential pharmacological activities. Indazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. The methoxyphenyl substitution may enhance these activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific biological pathways, offering new treatments for diseases like cancer and inflammatory disorders.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-indazole: Lacks the methoxy group, which may reduce its biological activity.
3-(4-Hydroxyphenyl)-1H-indazole: The hydroxy group can enhance hydrogen bonding, potentially increasing its potency.
3-(4-Chlorophenyl)-1H-indazole: The chloro group may alter its electronic properties, affecting its reactivity and biological effects.
Uniqueness
3-(4-Methoxyphenyl)-1H-indazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXSAORFPSSAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.